Cas no 2229125-88-4 (4-bromo-3-methoxyphenyl sulfamate)

4-bromo-3-methoxyphenyl sulfamate 化学的及び物理的性質
名前と識別子
-
- 4-bromo-3-methoxyphenyl sulfamate
- EN300-1989214
- 2229125-88-4
-
- インチ: 1S/C7H8BrNO4S/c1-12-7-4-5(2-3-6(7)8)13-14(9,10)11/h2-4H,1H3,(H2,9,10,11)
- InChIKey: JXXREOWCCLXQEK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1OC)OS(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 280.93574g/mol
- どういたいしつりょう: 280.93574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 87Ų
4-bromo-3-methoxyphenyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989214-10.0g |
4-bromo-3-methoxyphenyl sulfamate |
2229125-88-4 | 10g |
$4667.0 | 2023-05-23 | ||
Enamine | EN300-1989214-0.05g |
4-bromo-3-methoxyphenyl sulfamate |
2229125-88-4 | 0.05g |
$912.0 | 2023-09-16 | ||
Enamine | EN300-1989214-1g |
4-bromo-3-methoxyphenyl sulfamate |
2229125-88-4 | 1g |
$1086.0 | 2023-09-16 | ||
Enamine | EN300-1989214-0.25g |
4-bromo-3-methoxyphenyl sulfamate |
2229125-88-4 | 0.25g |
$999.0 | 2023-09-16 | ||
Enamine | EN300-1989214-2.5g |
4-bromo-3-methoxyphenyl sulfamate |
2229125-88-4 | 2.5g |
$2127.0 | 2023-09-16 | ||
Enamine | EN300-1989214-10g |
4-bromo-3-methoxyphenyl sulfamate |
2229125-88-4 | 10g |
$4667.0 | 2023-09-16 | ||
Enamine | EN300-1989214-5.0g |
4-bromo-3-methoxyphenyl sulfamate |
2229125-88-4 | 5g |
$3147.0 | 2023-05-23 | ||
Enamine | EN300-1989214-0.5g |
4-bromo-3-methoxyphenyl sulfamate |
2229125-88-4 | 0.5g |
$1043.0 | 2023-09-16 | ||
Enamine | EN300-1989214-0.1g |
4-bromo-3-methoxyphenyl sulfamate |
2229125-88-4 | 0.1g |
$956.0 | 2023-09-16 | ||
Enamine | EN300-1989214-1.0g |
4-bromo-3-methoxyphenyl sulfamate |
2229125-88-4 | 1g |
$1086.0 | 2023-05-23 |
4-bromo-3-methoxyphenyl sulfamate 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
4-bromo-3-methoxyphenyl sulfamateに関する追加情報
Introduction to 4-bromo-3-methoxyphenyl sulfamate (CAS No: 2229125-88-4)
4-bromo-3-methoxyphenyl sulfamate, identified by its Chemical Abstracts Service (CAS) number 2229125-88-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the sulfamate class, which is known for its diverse biological activities and potential applications in drug development. The structural features of 4-bromo-3-methoxyphenyl sulfamate, including the presence of both bromine and methoxy substituents on a phenyl ring, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The sulfamate functional group (-SO₂NH₂) is a key feature of this compound, influencing its interactions with biological targets. Sulfamates have been widely studied for their pharmacological effects, particularly in the context of antimicrobial, anti-inflammatory, and anticancer agents. The bromine atom at the 4-position and the methoxy group at the 3-position further modulate the electronic and steric properties of the molecule, enabling tailored modifications for specific biological applications.
In recent years, there has been a growing interest in exploring novel sulfamate derivatives as potential therapeutic agents. The structural motif of 4-bromo-3-methoxyphenyl sulfamate has been investigated for its ability to interact with various biological receptors and enzymes. For instance, studies have suggested that sulfamates can act as inhibitors of certain metabolic pathways by competing with natural substrates or by covalently modifying target proteins. This has opened up avenues for developing new drugs targeting diseases such as cancer, diabetes, and neurodegenerative disorders.
One of the most compelling aspects of 4-bromo-3-methoxyphenyl sulfamate is its role as a building block in medicinal chemistry. The presence of both bromine and methoxy groups provides multiple sites for chemical modification, allowing researchers to design derivatives with enhanced potency, selectivity, and pharmacokinetic properties. This flexibility has made it a popular choice for synthesizing lead compounds in drug discovery programs.
Recent advancements in computational chemistry and molecular modeling have further facilitated the study of 4-bromo-3-methoxyphenyl sulfamate. These tools enable researchers to predict the binding affinity of the compound to various biological targets, helping to accelerate the drug discovery process. Additionally, high-throughput screening techniques have been employed to identify novel derivatives with improved pharmacological profiles.
The synthesis of 4-bromo-3-methoxyphenyl sulfamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of 3-methoxyphenol followed by sulfamoylation using appropriate reagents. The choice of solvents, catalysts, and reaction conditions plays a crucial role in determining the efficiency of the synthesis. Recent improvements in green chemistry principles have also led to the development of more sustainable synthetic methods for this compound.
In conclusion, 4-bromo-3-methoxyphenyl sulfamate (CAS No: 2229125-88-4) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new therapeutic agents. As research in this field continues to evolve, further applications and derivatives of this compound are expected to emerge, contributing to advancements in medicine and drug development.
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